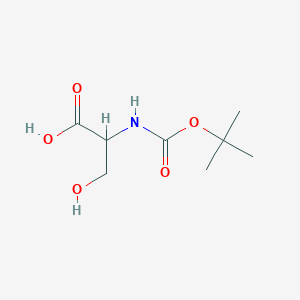
2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
概要
説明
The compound "2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid" is a derivative of amino acids and is part of a class of compounds known as Boc-amino acids. These compounds are characterized by the presence of a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect the amino group during the coupling of amino acid residues .
Synthesis Analysis
The synthesis of Boc-amino acids typically involves the introduction of the Boc protective group into the amino acid structure. For instance, the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid starts from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, which is obtained via Sharpless asymmetric dihydroxylation. The key step in this synthesis is the preparation of a sulfate from a diol using sulfuryl chloride . Another example is the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, which demonstrates the versatility of Boc-amino acid derivatives .
Molecular Structure Analysis
The molecular structure of Boc-amino acids is characterized by the presence of the Boc group, which is a bulky and highly sterically demanding group. This can influence the conformation and reactivity of the amino acid. For example, the incorporation of perfluoro-tert-butyl groups into proline amino acids leads to distinct conformational preferences, which can be exploited in the design of peptides for sensitive detection by 19F NMR .
Chemical Reactions Analysis
Boc-amino acids can participate in various chemical reactions, particularly in peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the coupling of the amino acid to another amino acid residue or peptide chain. The stability of the Boc group under different conditions is crucial for its utility in solid-phase peptide synthesis, as demonstrated by the synthesis of peptide α-carboxamides using N-tert.-butoxycarbonyl-(α-phenyl)aminomethylphenoxyacetic acid as a handle .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-amino acids are influenced by the protective group and the side chains of the amino acids. The Boc group increases the hydrophobicity of the amino acid, which can affect its solubility and interaction with solvents. The introduction of additional functional groups, such as boronic acid moieties, can further modify the properties of the amino acid, as seen in the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate . Additionally, the synthesis of tert-butyl aminocarbonate highlights the reactivity of Boc-amino acids in acylation reactions .
科学的研究の応用
1. Synthesis of New Derivatives
- Application Summary: This compound is used in the synthesis of racemic 2-(tert-butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid, a new derivative of β-(1,2,4-triazol-1-yl)alanine .
- Methods of Application: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
- Results: The overall yield of the synthesis was 68% .
2. Dipeptide Synthesis
- Application Summary: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application: The synthesis involves the use of N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide as a coupling reagent to enhance amide formation in the Boc-AAILs without the addition of base .
- Results: The dipeptides were obtained in satisfactory yields in 15 minutes .
3. Synthesis of Gramicidin S Cyclic Analogs
- Application Summary: This compound is used in the solid-phase synthesis of gramicidin S cyclic analogs, which have antibiotic and hemolytic activities .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve solid-phase peptide synthesis techniques .
- Results: The results or outcomes are not specified in the source .
4. Synthesis of HCV Protease Inhibitor Modified Analogs
- Application Summary: This compound is used in the synthesis of modified analogs of HCV protease inhibitors .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .
- Results: The results or outcomes are not specified in the source .
5. Synthesis of Peptidic V1a Receptor Agonists
- Application Summary: This compound is used in the solid-phase synthesis of peptidic V1a receptor agonists .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve solid-phase peptide synthesis techniques .
- Results: The results or outcomes are not specified in the source .
6. Deprotection of Boc Amino Acids and Peptides
- Application Summary: This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable ionic liquid .
- Methods of Application: The method involves the use of a phosphonium ionic liquid for high-temperature Boc deprotection of amino acids and peptides .
7. Synthesis of Amino Acid Ionic Liquids
- Application Summary: This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These ionic liquids have been used as the starting materials in dipeptide synthesis .
- Methods of Application: The synthesis involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids .
- Results: The resulting protected AAILs were used in dipeptide synthesis, giving the dipeptides in satisfactory yields in 15 min .
8. Preparation of Non-standard Protected Amino Acid Derivatives
- Application Summary: This compound is used in the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .
- Results: The results or outcomes are not specified in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOAKXBXYSJBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid | |
CAS RN |
3262-72-4, 3850-40-6 | |
| Record name | NSC164056 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



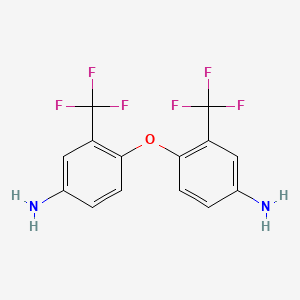
![(3R,4R)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B3028825.png)
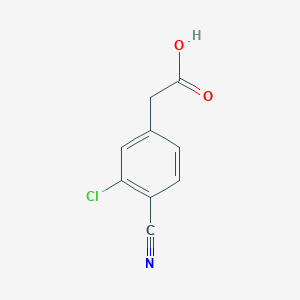
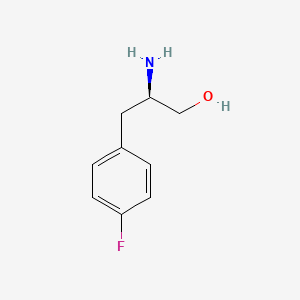
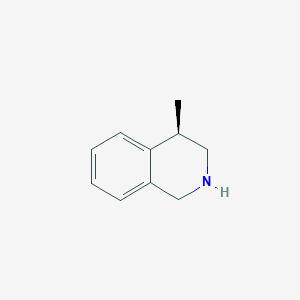
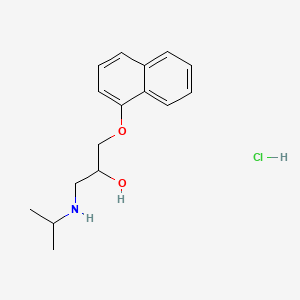
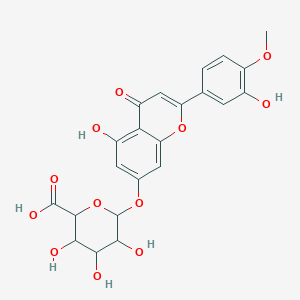
![Ethyl 3-[4-cyano-3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B3028835.png)
![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)
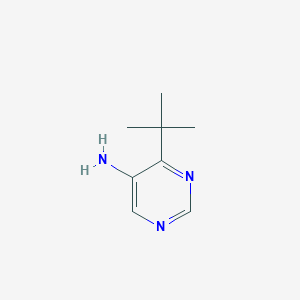
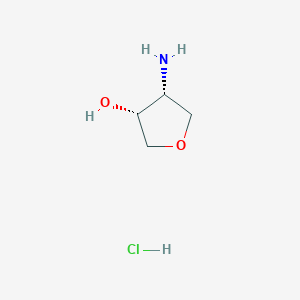
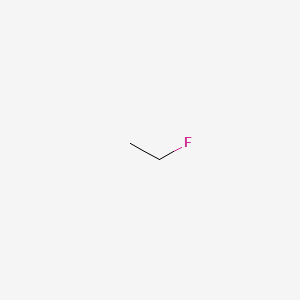
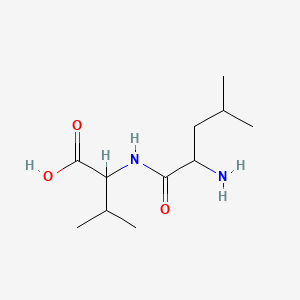
![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)